Ethylicin

Übersicht

Beschreibung

Synthesis Analysis

Ethylene, the simplest alkene, is a crucial intermediate in the chemical industry, significantly driven by the polyethylene market. Its synthesis involves catalytic processes, with recent advances aiming at more efficient methods. Large-scale synthesis routes exist, and innovations in reactor designs and catalytic mixtures aim to enhance efficiency, highlighting the ongoing research to optimize ethylene production from both fossil fuels and biomass-based resources (Yue et al., 2012); (Pereira, 1999).

Molecular Structure Analysis

The molecular structure of ethylene has been rigorously analyzed, with key structural parameters determined through electron diffraction and spectroscopic methods. The bond lengths and angles within the ethylene molecule have been accurately measured, providing a foundational understanding of its geometry and serving as a benchmark for studying related compounds (Bartell & Bonham, 1959).

Chemical Reactions and Properties

Ethylene participates in a wide range of chemical reactions, including polymerization under high pressure to form polyethylene, a critical material in numerous applications. The polymerization process varies with pressure, influencing the properties of the resulting polyethylene. Ethylene also engages in transition-metal-catalyzed carbon-carbon bond-forming reactions, underlining its versatility as a building block in organic synthesis (Chelazzi et al., 2005); (Saini, Stokes, & Sigman, 2013).

Physical Properties Analysis

The physical properties of ethylene and its derivatives, such as the bis(ethylenedithio)tetrathiafulvalene (ET) complexes, have been thoroughly investigated. These studies cover aspects like crystal structures and semiconducting behavior, contributing to our understanding of ethylene's role in materials science (Kanehama et al., 2003).

Chemical Properties Analysis

The chemical properties of ethylene, including its reactivity in polar cycloaddition reactions and its role in ethylene biosynthesis in plants, have been explored to elucidate its dual electrophilic/nucleophilic character and its biological significance. These studies provide insight into ethylene's broad utility and function in both industrial and biological contexts (Domingo, Chamorro, & Pérez, 2008); (Boller & Kende, 1980).

Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Bekämpfung des Bakterienbrandes an Kiwis

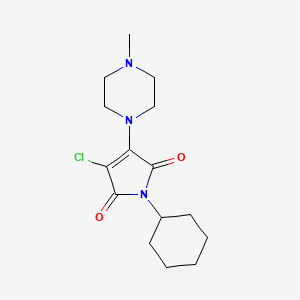

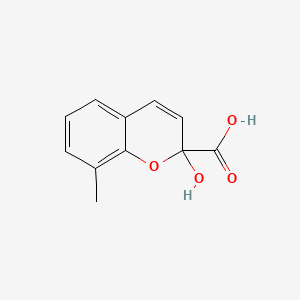

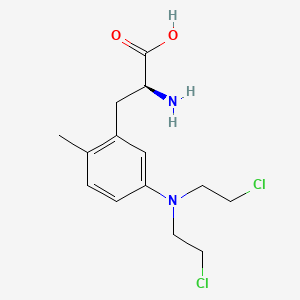

Ethylicin wurde auf seine Wirksamkeit gegen Pseudomonas syringae pv. actinidiae (Psa) untersucht, den Erreger des Bakterienbrandes an Kiwis. Es wirkt durch Hemmung des Wachstums von Psa, verhindert die Entstehung von Brandstellen im Pflanzenstamm und stört die Zellmembran und die Biofilmbildung des Erregers {svg_1}. Diese Anwendung ist für die Kiwifruchtindustrie von Bedeutung, da sie eine potenzielle Lösung für eine verheerende Krankheit bietet.

Pflanzenpathologie: Vorbeugung gegen Krautfäule an Kartoffeln

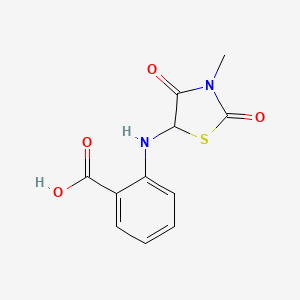

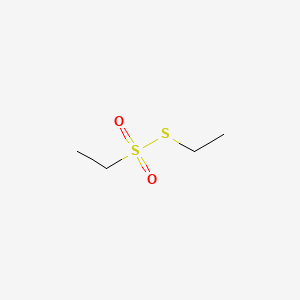

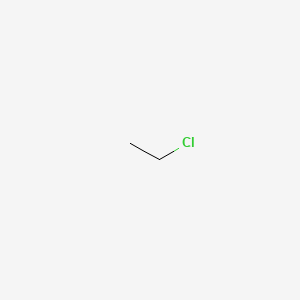

Im Bereich der Pflanzenpathologie hat sich this compound als vielversprechend erwiesen, um Krautfäule an Kartoffeln zu verhindern, die durch Phytophthora infestans verursacht wird. Es stört die Proteinbiosynthese im Erreger, hemmt das Myzelwachstum, die Sporenbildungsfähigkeit, die Sporenkeimung und die Virulenz {svg_2}. Dies könnte zu nachhaltigeren und umweltfreundlicheren Methoden zur Bekämpfung dieser historisch bedeutenden landwirtschaftlichen Bedrohung führen.

Biochemie: Wirkmechanismus auf mikrobielle Krankheitserreger

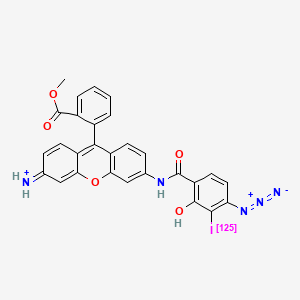

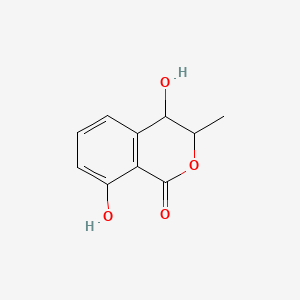

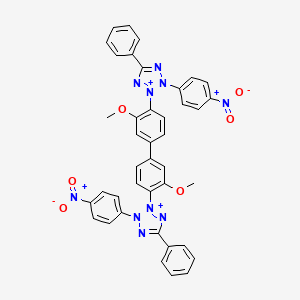

Der Wirkmechanismus von this compound wurde durch Transkriptom-Analysen untersucht. Es scheint Gene zu hochregulieren, die mit dem Proteinexport und der Biofilmbildung in Krankheitserregern zusammenhängen, während Gene, die mit der Flagellenmontage verbunden sind, herunterreguliert werden {svg_3}. Das Verständnis dieses Mechanismus kann zur Entwicklung gezielterer und wirksamerer antimikrobieller Mittel beitragen.

Molekularbiologie: Proteomik- und Metabolomikstudien

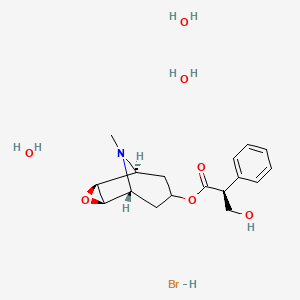

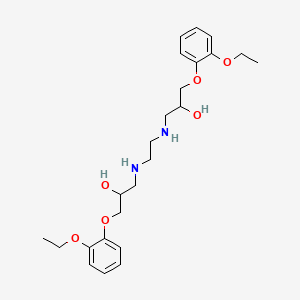

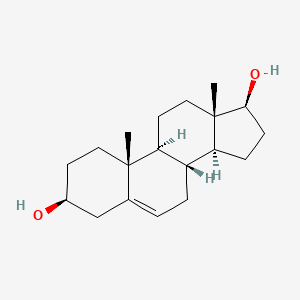

Proteomik- und Metabolomikstudien wurden durchgeführt, um die Auswirkungen von this compound auf Krankheitserreger auf molekularer Ebene zu analysieren. Diese Studien liefern Einblicke in die Unterdrückung der ribosomalen Funktion und des Aminosäurestoffwechsels durch this compound, was zu seinen inhibitorischen Wirkungen führt {svg_4}.

Wirkmechanismus

Target of Action

Ethylicin, also known as 1-ethylsulfonylsulfanylethane, primarily targets bacteria, specifically Pseudomonas syringae pv. actinidiae (Psa), a pathogen that causes bacterial canker disease in kiwifruit . This pathogen severely limits the development of the kiwifruit industry .

Mode of Action

This compound interacts with substances containing sulfhydryl groups in the bacteria, thereby inhibiting the normal metabolism of the bacteria . It acts by limiting the movement of Psa, destroying the cell membrane of Psa, and inhibiting the formation of Psa biofilm . Through transcriptomics research, it has been found that this compound can up-regulate the expression of genes related to protein export and biofilm formation, and down-regulate the expression of genes related to flagellar assembly in Psa .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the inhibition of bacterial metabolism and biofilm formation. This compound’s interaction with sulfhydryl groups disrupts the normal metabolic processes of the bacteria . Additionally, by up-regulating genes related to protein export and biofilm formation, and down-regulating genes related to flagellar assembly, this compound disrupts the bacteria’s ability to move and form biofilms .

Pharmacokinetics

It is known that this compound is a broad-spectrum plant biomimetic fungicide , suggesting that it may be absorbed and distributed throughout the plant to exert its effects

Result of Action

The result of this compound’s action is the effective inhibition of Psa growth . By disrupting the bacteria’s metabolism and biofilm formation, this compound prevents the bacteria from proliferating and causing disease. This makes this compound a highly potent agent for controlling bacterial canker disease in kiwifruit .

Safety and Hazards

Ethylicin is moderately toxic and strongly irritates the skin and mucous membranes. In case of exposure, it is recommended to avoid breathing in mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-ethylsulfonylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICGFSUWXCJLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878708 | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

682-91-7 | |

| Record name | Ethylicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylsulfonylsulfanylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Ethylicin against plant pathogens?

A1: this compound exhibits its antifungal and antibacterial activity through multiple mechanisms:

- [1] Disruption of Cell Membrane: this compound damages the cell membrane of pathogens, leading to leakage of cellular contents and cell death. [, , , ]

- [2] Inhibition of Protein Biosynthesis: Research suggests this compound suppresses both ribosomal function and amino acid metabolism, ultimately disrupting protein biosynthesis in pathogens like Phytophthora infestans. []

- [3] Inhibition of Biofilm Formation: this compound disrupts the formation of biofilms, which are protective structures produced by bacteria like Pseudomonas syringae pv. actinidiae, making them more susceptible to control measures. []

- [4] Interference with Quorum Sensing: Studies show this compound can inhibit quorum sensing in Xanthomonas oryzae pv. oryzicola by affecting the production of extracellular polysaccharides and enzymes. []

Q2: How does this compound impact the defense mechanisms of plants?

A2: this compound has been observed to enhance the natural defense responses of plants:

- [1] Increased Defensive Enzyme Activity: Treatment with this compound can lead to increased activity of defensive enzymes in plants, bolstering their ability to fight off pathogens. [, ]

- [2] Upregulation of Defense-Related Genes: Transcriptomic studies demonstrate that this compound can upregulate the expression of genes associated with plant defense mechanisms. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C4H10O2S2, and its molecular weight is 154.25 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers primarily focus on the biological activity and applications of this compound, they do not delve into detailed spectroscopic data. Further research in analytical chemistry literature would be needed to obtain information on NMR, IR, or Mass Spectrometry data for this compound.

Q5: Are there studies on the material compatibility and stability of this compound under various conditions?

A5: The provided research primarily focuses on this compound's application as a fungicide. While some studies mention formulation types like EC (Emulsifiable Concentrate) and WP (Wettable Powder) [, , , ], detailed analysis of material compatibility and stability under various conditions is limited in the provided research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)

![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)

![2-[5-(4-butoxyphenyl)-2-tetrazolyl]-N-(2-furanylmethyl)acetamide](/img/structure/B1197433.png)